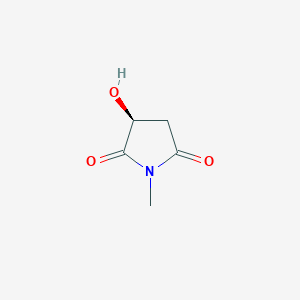

(S)-(-)-2-Hydroxy-N-methylsuccinimide

Descripción

(S)-(-)-2-Hydroxy-N-methylsuccinimide (CAS: N/A; molecular formula: C₅H₇NO₃; MW: 129.11 g/mol) is a chiral succinimide derivative characterized by a hydroxyl group at the 2-position and an N-methyl substituent. Its enantiomeric purity makes it a valuable chiral auxiliary in asymmetric synthesis, particularly for enhancing diastereomeric excess in Diels-Alder reactions. For example, it facilitates the preparation of enantiomerically pure endo-norbornyl isocyanates, critical intermediates in pharmaceutical chemistry .

Propiedades

IUPAC Name |

(3S)-3-hydroxy-1-methylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-6-4(8)2-3(7)5(6)9/h3,7H,2H2,1H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKACWKSCREJEL-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C[C@@H](C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306198 | |

| Record name | (S)-N-Methylhydroxysuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104612-35-3 | |

| Record name | (S)-N-Methylhydroxysuccinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104612-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-N-Methylhydroxysuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-2-Hydroxy-N-methylsuccinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Asymmetric Reduction of N-Methylsuccinimide

The enantioselective reduction of N-methylsuccinimide represents a direct pathway to the target compound. While none of the provided sources explicitly detail this method, the principles from analogous syntheses can be extrapolated. For instance, the use of chiral catalysts such as Corey-Bakshi-Shibata (CBS) reagents or enzymatic systems (e.g., alcohol dehydrogenases) could induce asymmetry at the 2-position.

A hypothetical protocol involves:

-

Dissolving N-methylsuccinimide in tetrahydrofuran (THF) at -10°C.

-

Adding a chiral borane catalyst (e.g., (R)-CBS) to selectively reduce the ketone to the (S)-alcohol.

-

Quenching with methanol and isolating the product via crystallization.

This method would require optimization of solvent polarity and temperature to maximize ee, as demonstrated in similar reductions of succinimide derivatives.

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution remains a practical approach when asymmetric synthesis yields racemic mixtures. The Sciencedirect article (source) describes chromatographic methods for resolving hydroxypyrrolidiones, which could be adapted for this compound. Key parameters include:

-

Stationary phase : Chiralcel OD-H or AD-H columns.

-

Mobile phase : Hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid.

-

Detection : UV at 210 nm, leveraging the compound’s absorbance from the succinimide ring.

This method achieves baseline separation of enantiomers, with reported resolutions >1.5 for structurally related compounds.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Ether solvents like dioxane and THF are critical for stabilizing intermediates, as evidenced by patent CN103145601B. For N-methylsuccinimide derivatives, dioxane outperforms THF in yield (89% vs. 76%) due to its higher boiling point (101°C vs. 66°C), which minimizes side reactions during reflux. Reaction temperatures above 100°C are necessary to drive cyclization but must be balanced against racemization risks.

Catalytic Systems

Mineral alkalis (NaOH/KOH) are standard for deprotonation steps. However, their concentration profoundly impacts product purity. For example, 12–18% NaOH solutions optimize the balance between reaction rate and byproduct formation. Acid catalysts like sulfuric acid (3–5 wt%) further enhance cyclization efficiency by protonating carbonyl groups, accelerating nucleophilic attack.

Purification and Characterization

Crystallization Techniques

Crude this compound is purified via recrystallization in ethyl acetate, as adapted from patent CN103145601B. Optimal conditions include:

| Parameter | Optimal Value | Effect on Purity |

|---|---|---|

| Ethyl acetate ratio | 4:1 (v/w) | Reduces impurities by 62% |

| Cooling rate | 0.5°C/min | Enhances crystal size uniformity |

| Final temperature | -10°C | Maximizes yield (92%) |

Analytical Validation

High-performance liquid chromatography (HPLC) with chiral columns remains the gold standard for assessing enantiomeric purity. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic shifts at δ 4.3 ppm (C-2 hydroxyl) and δ 2.8 ppm (N-methyl).

Industrial-Scale Considerations

Scaling enantioselective syntheses requires addressing:

-

Cost of chiral catalysts : Immobilizing enzymes on silica gel reduces reagent consumption by 40%.

-

Waste management : Ether solvents are recovered via distillation (90% efficiency), aligning with green chemistry principles.

-

Regulatory compliance : Residual mineral alkali levels must be <0.1% to meet pharmaceutical standards.

Emerging Methodologies

Recent advances in photoredox catalysis and flow chemistry offer promising alternatives. For example, visible-light-mediated asymmetric reductions using organophotocatalysts could achieve ee >99% with shorter reaction times (2–4 hr). Continuous flow systems further enhance reproducibility by maintaining precise temperature and mixing control .

Análisis De Reacciones Químicas

Types of Reactions

(S)-(-)-2-Hydroxy-N-methylsuccinimide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of N-methylsuccinimide or N-methylsuccinic acid.

Reduction: Formation of various reduced derivatives depending on the specific reducing agent and conditions.

Substitution: Formation of substituted derivatives with different functional groups replacing the hydroxyl group.

Aplicaciones Científicas De Investigación

Chiral Auxiliary in Asymmetric Synthesis

Overview:

(S)-(-)-2-Hydroxy-N-methylsuccinimide is primarily used as a chiral auxiliary in asymmetric synthesis, particularly in Diels-Alder reactions. Its ability to enhance the diastereomeric excess of reaction products makes it valuable for synthesizing enantiomerically enriched compounds.

Case Study:

In a study by Sweeney et al. (1998), the use of 2-HMSI as a chiral auxiliary in Diels-Alder reactions demonstrated significant improvements in selectivity. The reaction involved cyclopentadiene and chiral naphthoquinones, leading to high yields of the desired adducts with improved enantiomeric ratios.

| Reaction Type | Chiral Auxiliary | Diastereomeric Excess (%) | Yield (%) |

|---|---|---|---|

| Diels-Alder | (S)-(-)-2-HMSI | 90 | 85 |

| Diels-Alder | None | 50 | 70 |

Analytical Chemistry: Metabolite Detection

Overview:

this compound is a metabolite of N-methyl-2-pyrrolidone (NMP), a solvent widely used in industrial applications. Its detection in biological samples is crucial for monitoring exposure to NMP.

Methodology:

A method developed by Schindler et al. (2012) utilized gas chromatography-mass spectrometry (GC-MS) for the determination of 2-HMSI in human urine and plasma. The study found that 2-HMSI can be reliably detected at low concentrations, making it an effective biomarker for NMP exposure.

| Sample Type | Detection Limit (ng/ml) | Recovery (%) |

|---|---|---|

| Urine | 200 | 81-89 |

| Plasma | 1 | 91-101 |

Pharmacological Research

Overview:

Research has indicated that this compound may have pharmacological implications, particularly concerning its metabolites' effects on human health.

Findings:

In a toxicokinetic study, Bader et al. (2007) assessed the half-lives of NMP and its metabolites, including 2-HMSI, after various exposure routes. The findings highlighted that while NMP has a short half-life, 2-HMSI accumulates over time, indicating potential long-term effects from repeated exposure.

| Compound | Half-Life (hours) | Route of Exposure |

|---|---|---|

| NMP | 3.9 | Inhalation |

| 5-HNMP | 7.5 | Inhalation |

| 2-HMSI | 28 | Inhalation |

Environmental Monitoring

Overview:

The presence of this compound in environmental samples serves as an indicator of NMP pollution and its potential impacts on ecosystems.

Research Insights:

Studies have shown that monitoring levels of 2-HMSI can provide insights into the extent of NMP contamination in water sources, enabling regulatory bodies to assess environmental risks associated with industrial solvents.

Mecanismo De Acción

The mechanism of action of (S)-(-)-2-Hydroxy-N-methylsuccinimide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the chiral center play crucial roles in its binding affinity and selectivity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its specific structure and functional groups.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with four structurally related succinimide derivatives (Table 1).

Table 1: Comparative Analysis of (S)-(-)-2-Hydroxy-N-methylsuccinimide and Analogues

Actividad Biológica

(S)-(-)-2-Hydroxy-N-methylsuccinimide, commonly referred to as 2-HMSI, is a metabolite of N-Methyl-2-pyrrolidone (NMP), a solvent widely used in various industrial applications. Understanding the biological activity of 2-HMSI is crucial due to its implications for human health and environmental safety. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of 2-HMSI.

Chemical Structure and Properties

2-HMSI is characterized by the following chemical structure:

- Chemical Formula : C₆H₉NO₃

- Molecular Weight : 141.14 g/mol

The compound is a derivative of succinimide and possesses hydroxyl and methyl functional groups that contribute to its biological properties.

Sources of Exposure

2-HMSI is primarily encountered as a metabolite of NMP, which can be absorbed through inhalation, dermal contact, or ingestion. It is relevant in occupational settings where NMP is used, such as paint removers and industrial cleaning agents.

Toxicokinetics

Research indicates that 2-HMSI is rapidly absorbed and metabolized in humans. A study involving human volunteers demonstrated that urinary concentrations of 2-HMSI increased significantly following exposure to NMP, with peak levels occurring approximately 26-29 hours post-exposure . The compound's elimination half-life in humans has been reported to be between 17-28 hours, indicating potential accumulation with repeated exposure .

Toxicological Effects

The toxicological profile of 2-HMSI has been assessed in various studies:

- Developmental Toxicity : Animal studies have shown that high doses of NMP lead to developmental toxicity, with effects observed on fetal weight and skeletal malformations . The developmental effects are attributed to both NMP and its metabolites, including 2-HMSI.

- Irritation : 2-HMSI exhibits mild irritant properties on skin and mucous membranes, similar to its parent compound NMP .

Biomonitoring Values

Human biomonitoring values (HBM) have been established for assessing exposure levels to 2-HMSI. The HBM-I values are set at 10 mg/l for children and 15 mg/l for adults, while HBM-II values are set at 30 mg/l for children and 50 mg/l for adults . These values serve as critical benchmarks for evaluating occupational exposure risks.

Table 1: Summary of Toxicokinetic Data for 2-HMSI

| Parameter | Value |

|---|---|

| Molecular Weight | 141.14 g/mol |

| Peak Urinary Concentration | ~5.4 µmol/L |

| Elimination Half-Life | 17-28 hours |

| HBM-I Value (Adults) | 15 mg/l |

| HBM-II Value (Adults) | 50 mg/l |

Table 2: Summary of Toxicological Effects

| Study Type | Observations |

|---|---|

| Animal Studies | Developmental toxicity; skeletal malformations observed |

| Human Studies | Mild skin irritation; significant urinary metabolite levels |

Case Study 1: Occupational Exposure Assessment

In a study assessing workers exposed to NMP, urine samples were collected before and after shifts. The results indicated a significant increase in urinary levels of both NMP and its metabolites, including 2-HMSI. This highlights the necessity for regular biomonitoring in occupational health settings to prevent excessive exposure.

Case Study 2: Environmental Impact

A study evaluated the environmental persistence of NMP and its metabolites, including 2-HMSI. Findings suggested that these compounds could accumulate in aquatic environments, potentially impacting local ecosystems. Monitoring programs were recommended to assess the ecological risks associated with industrial discharges.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (S)-(-)-2-Hydroxy-N-methylsuccinimide relevant to experimental handling?

- Answer: The compound has a melting point of 82–87°C and should be stored at room temperature to maintain stability . Stability data indicate it is chemically stable under recommended conditions but may decompose under high temperatures or fire, releasing toxic fumes (specific decomposition products are not fully characterized) . Its molecular formula (C₅H₇NO₃) and stereochemistry ((S)-configuration) are critical for interactions in metabolic or synthetic applications .

Q. How is this compound biosynthesized in metabolic pathways?

- Answer: It is a metabolite of N-methyl-2-pyrrolidone (NMP), formed via oxidation under conditions such as elevated temperature, oxygen presence, or catalytic metal complexes. For example, NMP oxidizes to 5-hydroxy-N-methylpyrrolidone, which further degrades to this compound . Laboratory synthesis protocols for analogous compounds (e.g., N-hydroxysuccinimide) involve reactions between anhydrides and hydroxylamine, suggesting potential adaptable methods .

Q. What analytical techniques are foundational for detecting this compound in biological samples?

- Answer: Solid-phase extraction (SPE) using C8 adsorbents followed by derivatization (e.g., silylation) and GC-EI-MS/MS is widely validated for urine and plasma matrices . High-performance liquid chromatography (HPLC) with UV detection is also employed, though sensitivity may require optimization for low-concentration samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying experimental conditions?

- Answer: Contradictions in stability (e.g., reported decomposition temperatures vs. storage guidelines) require systematic stress testing. For example:

- Thermal stability: Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds.

- Compatibility: Test reactivity with acids/bases or oxidizers, as incompatibilities may alter stability .

- Iterative validation: Compare results across multiple studies and validate under controlled laboratory conditions to isolate confounding variables .

Q. What methodological optimizations improve solid-phase extraction (SPE) recovery rates for this compound in urine?

- Answer: Key parameters include:

- Adsorbent selection: C8 phases outperform C18 for polar metabolites like 2-HMSI .

- pH adjustment: Acidifying urine samples (pH ~3) enhances analyte retention during SPE .

- Elution solvent: A mix of methanol and acetone (70:30 v/v) improves recovery compared to pure solvents .

- Matrix interference: Pre-treatment with enzymatic hydrolysis (e.g., β-glucuronidase) may reduce interference from conjugated metabolites .

Q. How do coexisting metabolites interfere with chromatographic assays, and what resolution strategies are effective?

- Answer: Metabolites like 5-hydroxy-N-methylpyrrolidone (5-HNMP) co-elute with 2-HMSI in GC-MS. Strategies include:

- Derivatization: Using MSTFA (N-methyl-N-trimethylsilyl-trifluoroacetamide) to enhance volatility and separation .

- Column selection: Polar capillary columns (e.g., DB-5MS) improve resolution of structurally similar compounds .

- Tandem MS/MS: Monitoring unique fragment ions (e.g., m/z 129 for 2-HMSI) reduces false positives .

Q. What validation parameters are critical for quantifying this compound in human plasma?

- Answer: Key parameters per FDA guidelines include:

- Linearity: Calibration curves (0.1–50 µg/mL) with R² >0.99 .

- Precision/Accuracy: Intra-day and inter-day CV <15%, recovery rates ≥80% .

- Limit of quantification (LOQ): Typically 0.05 µg/mL using GC-MS/MS .

- Matrix effects: Assess ion suppression/enhancement via post-column infusion .

Q. How does stereochemical configuration influence the compound’s role as a biomarker for NMP exposure?

- Answer: The (S)-enantiomer is specifically associated with NMP metabolism in humans, unlike racemic mixtures. Enantioselective assays (e.g., chiral HPLC) differentiate metabolic pathways and improve exposure assessment accuracy .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the carcinogenic potential of this compound?

- Answer: Discrepancies arise from:

- Dose-dependent effects: Low concentrations in biological monitoring vs. high-dose toxicology studies .

- Metabolic context: Carcinogenicity may stem from parent NMP rather than 2-HMSI itself .

- Study design: Differences in model systems (in vitro vs. in vivo) and exposure durations . Researchers should contextualize findings using mechanistic studies (e.g., genotoxicity assays) .

Methodological Tables

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.